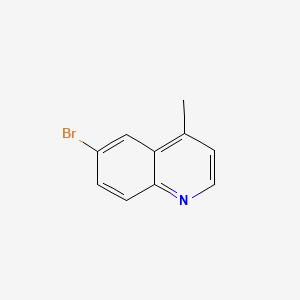

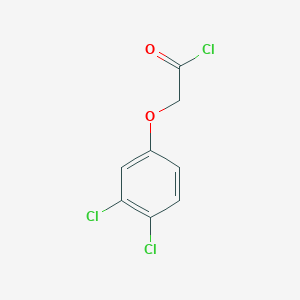

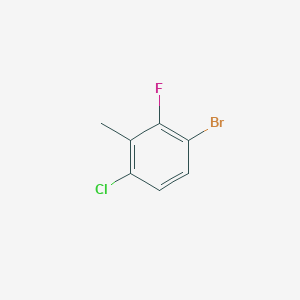

1-Bromo-4-chloro-2-fluoro-3-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

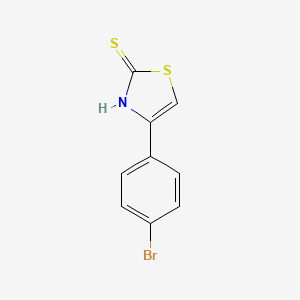

1-Bromo-4-chloro-2-fluoro-3-methylbenzene, also known as BCFMB, is a halogenated aromatic hydrocarbon with a wide range of applications in the scientific research and laboratory settings. This compound has a low vapor pressure and is highly soluble in organic solvents, making it an ideal choice for use in a variety of experiments. BCFMB is also a good starting material for the synthesis of other compounds, and its reactivity and stability make it an attractive option for use in a wide range of research and laboratory experiments.

Aplicaciones Científicas De Investigación

Mechanism of SNAr Reactions :

- The reactivity of 1-bromo-2-fluoro- and 1-bromo-2-chloro-3,5-dinitrobenzenes with aniline and 2-methylaniline in dimethyl sulphoxide is a key study area. Research indicates that base catalysis in aromatic nucleophilic substitution (SNAr) reactions in dipolar aprotic solvents can be influenced by a complex interplay of steric and electronic factors (Onyido & Hirst, 1991).

Electrochemical Fluorination :

- Studies on the electrochemical fluorination of aromatic compounds, including 1-bromo-4-fluorobenzene, in liquid R4NF.mHF, reveal insights into the formation of fluorinated compounds and the role of cathodic dehalogeno-defluorination in these processes (Horio et al., 1996).

Vibrational Spectroscopy :

- The vibrational spectra of halobenzene cations, including derivatives of 1-bromo-4-fluorobenzene, have been studied using mass-analyzed threshold ionization (MATI) spectrometry, offering insights into the electronic structures of these molecules (Kwon, Kim, & Kim, 2002).

Cobalt-Catalysed Carbonylation :

- Research on the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro- and chloro, fluorobenzenes, including 1,4-dichloro-2-fluorobenzene, has been conducted to explore the chemo- and regio-selectivity of these reactions. This research offers a method for preparing various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).

Vaporization Enthalpies :

- Studies on the vapor pressures and vaporization enthalpies of halogen-substituted methylbenzenes, including 1-bromo-4-methylbenzene, provide valuable data for understanding the thermochemical properties of these compounds (Verevkin et al., 2014; Verevkin et al., 2015).

Photofragment Spectroscopy :

- Investigations into the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene have been conducted using photofragment translational spectroscopy (PTS), providing insights into the photodissociation mechanisms and the effects of fluorine atom substitution (Gu et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQJSLXOBAZJLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537421 |

Source

|

| Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943830-58-8 |

Source

|

| Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)